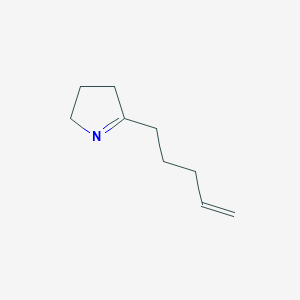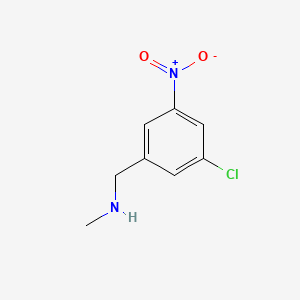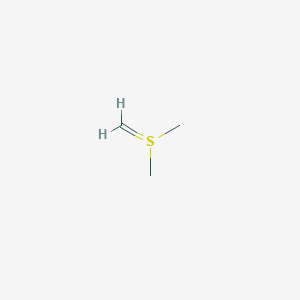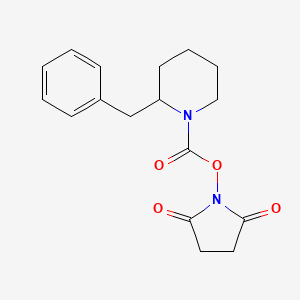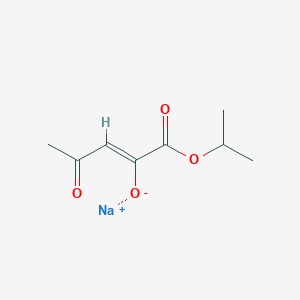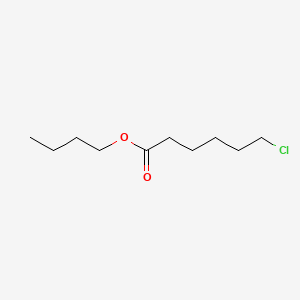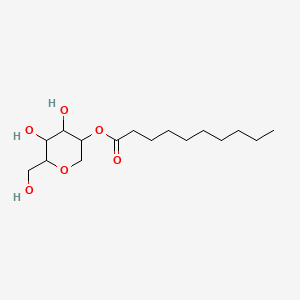
Anhydroglucitol decanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anhydroglucitol decanoate is a chemical compound derived from anhydroglucitol, a naturally occurring monosaccharide This compound is characterized by the esterification of anhydroglucitol with decanoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of anhydroglucitol decanoate typically involves the esterification of anhydroglucitol with decanoic acid. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the esterification process. The reaction conditions are optimized to ensure the complete conversion of anhydroglucitol and decanoic acid to the desired ester product.
Analyse Chemischer Reaktionen
Types of Reactions: Anhydroglucitol decanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the anhydroglucitol moiety can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester linkage can be reduced to yield the corresponding alcohol and decanoic acid.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Carbonyl derivatives of anhydroglucitol.
Reduction: Anhydroglucitol and decanoic acid.
Substitution: Various substituted anhydroglucitol derivatives.
Wissenschaftliche Forschungsanwendungen
Anhydroglucitol decanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: this compound is studied for its potential role in cellular metabolism and as a biomarker for certain metabolic conditions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the formulation of various industrial products, including surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of anhydroglucitol decanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating enzyme activity or by serving as a substrate for metabolic processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence glucose metabolism and cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Anhydroglucitol decanoate can be compared with other similar compounds, such as:
Anhydroglucitol: The parent compound, which lacks the esterified decanoic acid moiety.
Decanoic Acid Esters: Other esters of decanoic acid with different alcohols.
Glucose Derivatives: Compounds derived from glucose that may have similar metabolic roles.
Uniqueness: this compound is unique due to its specific ester linkage, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
39438-11-4 |
|---|---|
Molekularformel |
C16H30O6 |
Molekulargewicht |
318.41 g/mol |
IUPAC-Name |
[4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] decanoate |
InChI |
InChI=1S/C16H30O6/c1-2-3-4-5-6-7-8-9-14(18)22-13-11-21-12(10-17)15(19)16(13)20/h12-13,15-17,19-20H,2-11H2,1H3 |
InChI-Schlüssel |
FLANHZFMAUBCRU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)OC1COC(C(C1O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


